molecular formula C13H10O2S B12861348 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde

5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde

Cat. No.: B12861348
M. Wt: 230.28 g/mol
InChI Key: FWTODASHBRDJGZ-UHFFFAOYSA-N
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Description

5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an acetyl group and a phenyl group attached to the thiophene ring, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of thiophene with 2-acetylbenzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane. The resulting product is then subjected to oxidation using reagents like pyridinium chlorochromate (PCC) to yield the desired aldehyde.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic systems and optimized reaction conditions are employed to ensure high purity and scalability. The use of automated reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: 5-(2-Acetyl-phenyl)-thiophene-2-carboxylic acid.

    Reduction: 5-(2-Acetyl-phenyl)-thiophene-2-methanol.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Acetyl-1-phenylhydrazine: A related compound with similar functional groups but different structural arrangement.

    Phenyl acetate: An ester derivative with a phenyl group and an acetyl group.

    Thiazole-based Schiff base derivatives: Compounds with a thiazole ring and similar functional groups.

Uniqueness

5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde is unique due to its specific combination of functional groups and the presence of a thiophene ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C13H10O2S

Molecular Weight

230.28 g/mol

IUPAC Name

5-(2-acetylphenyl)thiophene-2-carbaldehyde

InChI

InChI=1S/C13H10O2S/c1-9(15)11-4-2-3-5-12(11)13-7-6-10(8-14)16-13/h2-8H,1H3

InChI Key

FWTODASHBRDJGZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CC=C(S2)C=O

Origin of Product

United States

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